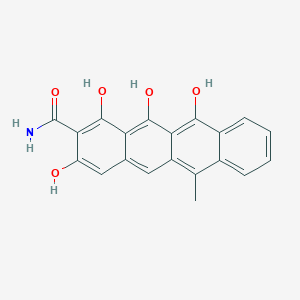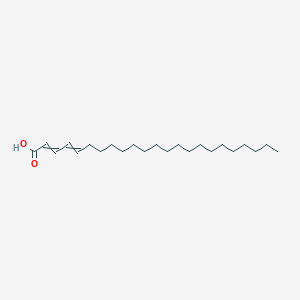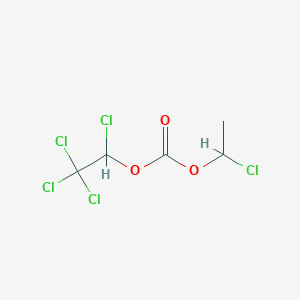
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate is an organic compound with a complex structure
Métodos De Preparación
The synthesis of 1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate typically involves the reaction of 1,2,2,2-tetrachloroethanol with phosgene in the presence of a catalyst. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloroethyl group.
Hydrolysis: In the presence of water, it can hydrolyze to form 1,2,2,2-tetrachloroethanol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbonates and carbamates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its action are complex and depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
1-Chloroethyl 1,2,2,2-tetrachloroethyl carbonate can be compared with similar compounds such as:
1-Chloroethyl ethyl carbonate: This compound has a similar structure but different reactivity and applications.
Chloroethyl chloroformate: Known for its use in organic synthesis and as a protecting group.
1,1,2,2-Tetrachloroethane: A related compound with different chemical properties and uses.
Propiedades
Número CAS |
113421-88-8 |
|---|---|
Fórmula molecular |
C5H5Cl5O3 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
1-chloroethyl 1,2,2,2-tetrachloroethyl carbonate |
InChI |
InChI=1S/C5H5Cl5O3/c1-2(6)12-4(11)13-3(7)5(8,9)10/h2-3H,1H3 |
Clave InChI |
KROIMELHMHNDKS-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)OC(C(Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



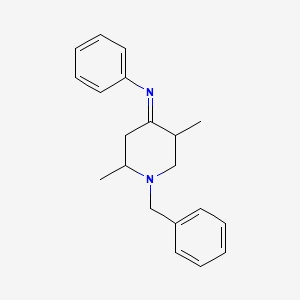
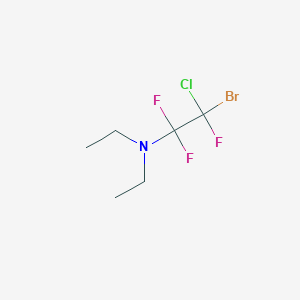
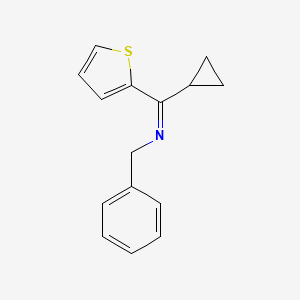
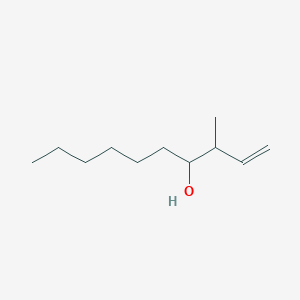
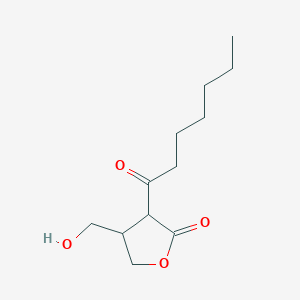
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)

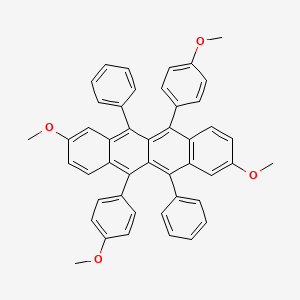
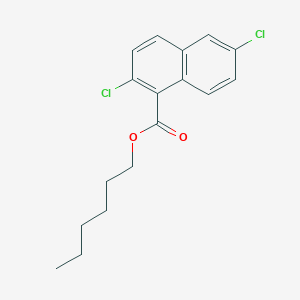
![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
